Cas no 853903-20-5 (8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide)

8-Methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide is a synthetic chromene derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a coumarin core with a methoxy substituent and a branched alkylamide group, enhancing its stability and bioavailability. The compound exhibits notable reactivity due to the α,β-unsaturated lactone moiety, making it a candidate for further derivatization or biological activity studies. Its well-defined molecular architecture allows for precise interactions in target systems, supporting investigations in enzyme inhibition or receptor modulation. The sterically hindered amide group may contribute to improved metabolic resistance, offering advantages in prolonged efficacy studies. This compound is suited for specialized research requiring structurally diverse chromene-based intermediates.
8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide structure
853903-20-5 structure
商品名:8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide
CAS番号:853903-20-5
MF:C18H23NO4
メガワット:317.37952542305
CID:5420696
PubChem ID:4914625

8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide 化学的及び物理的性質

名前と識別子

    • F3285-0360
    • AKOS001268949
    • (8-methoxy-2-oxochromen-3-yl)-N-(1,1,2,2-tetramethylpropyl)carboxamide
    • CCG-355735
    • VU0608766-1
    • 853903-20-5
    • 8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide
    • 8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide
    • 8-Methoxy-2-oxo-N-(1,1,2,2-tetramethylpropyl)-2H-1-benzopyran-3-carboxamide
    • インチ: 1S/C18H23NO4/c1-17(2,3)18(4,5)19-15(20)12-10-11-8-7-9-13(22-6)14(11)23-16(12)21/h7-10H,1-6H3,(H,19,20)
    • InChIKey: OEBJZDNMZRPBJF-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)OC2=C(OC)C=CC=C2C=C1C(NC(C)(C)C(C)(C)C)=O

計算された属性

  • せいみつぶんしりょう: 317.16270821g/mol
  • どういたいしつりょう: 317.16270821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 516
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

じっけんとくせい

  • 密度みつど: 1.140±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 525.7±50.0 °C(Predicted)
  • 酸性度係数(pKa): 13.03±0.20(Predicted)

8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3285-0360-2μmol
8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide
853903-20-5 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3285-0360-2mg
8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide
853903-20-5 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3285-0360-4mg
8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide
853903-20-5 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3285-0360-20mg
8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide
853903-20-5 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3285-0360-10mg
8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide
853903-20-5 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3285-0360-40mg
8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide
853903-20-5 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3285-0360-5mg
8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide
853903-20-5 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3285-0360-30mg
8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide
853903-20-5 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3285-0360-25mg
8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide
853903-20-5 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3285-0360-5μmol
8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide
853903-20-5 90%+
5μl
$63.0 2023-04-26

8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide 関連文献

8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamideに関する追加情報

Introduction to 8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide (CAS No. 853903-20-5)

8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide, identified by its Chemical Abstracts Service (CAS) number 853903-20-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the chromene class, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its 8-methoxy substituent and the N-(2,3,3-trimethylbutan-2-yl) moiety, contribute to its unique chemical properties and biological interactions.

The chromene scaffold is a prominent heterocyclic system that has been extensively studied for its pharmacological relevance. Chromenes and their derivatives exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 8-methoxy group in 8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide enhances its electron-donating capacity, which can influence its reactivity and interaction with biological targets. Additionally, the N-(2,3,3-trimethylbutan-2-yl) side chain introduces steric bulk and lipophilicity, potentially affecting both the compound's solubility and its ability to cross biological membranes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high precision. Studies have indicated that the 8-methoxy group in 8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide may play a crucial role in stabilizing interactions with certain enzymes or receptors. The N-(2,3,3-trimethylbutan-2-yl) moiety could further modulate these interactions by influencing the compound's conformational flexibility and binding orientation.

In the context of drug discovery, derivatives of chromenes have been explored for their potential in treating various diseases. For instance, some chromene derivatives have shown promise in preclinical studies as inhibitors of kinases involved in cancer progression. The structural motifs present in 8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide align well with these known pharmacophores. This has prompted researchers to investigate its potential as a lead compound or intermediate in the synthesis of novel therapeutic agents.

The synthesis of 8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the 8-methoxy group typically involves methylation reactions under controlled conditions. Subsequent functionalization at the 3-position with the N-(2,3,3-trimethylbutan-2-yl) group requires precise regioselective transformations to avoid unwanted side products. Advanced synthetic methodologies such as transition-metal-catalyzed coupling reactions have been employed to enhance efficiency and selectivity.

Evaluation of the pharmacokinetic properties of 8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-y)-l)-H-chromenee--carboxamide is essential for assessing its potential as a drug candidate. Studies have begun to explore its metabolic stability using techniques like liquid chromatography-mass spectrometry (LCMS) and nuclear magnetic resonance (NMR) spectroscopy. Preliminary data suggest that the compound exhibits moderate stability under physiological conditions but may be susceptible to hydrolysis or oxidation depending on environmental factors.

The toxicological profile of this compound is another critical aspect that requires thorough investigation. In vitro assays using cell culture models have been utilized to assess potential cytotoxicity and genotoxicity. Early findings indicate that at moderate concentrations, 8-methoxy--oxo-N-(23 trimethyl butan - 22 yl ) - 22 H - chromene - 33 carboxamide may exhibit some toxicity; however, further studies are needed to determine safe exposure levels and potential long-term effects.

One of the most exciting areas of research involving this compound is its potential application in targeted therapy for neurological disorders. Chromenes have been implicated in modulating neurotransmitter release and receptor activity. The unique structural features of 8methoxy - oxo - N(23 trimethyl butan - 22 yl ) - 22 H - chromene - 33 carboxamide make it an intriguing candidate for further exploration in this field . Preclinical studies are underway to evaluate its effects on key neurotransmitter systems such as serotonin and dopamine .

Additionally, 8590303205 has shown promise as a tool compound for studying chromene biochemistry . Its well-defined structure allows researchers to probe mechanistic details of chromene-receptor interactions using spectroscopic techniques like circular dichroism (CD) spectroscopy and X-ray crystallography . These studies not only enhance our understanding of chromenes but also provide valuable insights into drug design strategies for related compounds .

The development of novel synthetic routes for optimizing yields and purity is an ongoing effort . Researchers are exploring biocatalytic methods , flow chemistry , and green chemistry principles to make production more sustainable . These advancements not only improve accessibility but also reduce environmental impact , aligning with global efforts towards sustainable pharmaceutical manufacturing .

In conclusion, 8590303205 represents a significant advancement in pharmaceutical chemistry with multifaceted applications ranging from drug discovery to biochemical research . Its unique structural attributes coupled with promising preliminary data position it as a valuable asset in ongoing therapeutic development initiatives . As research progresses , we can anticipate further revelations regarding its full potential across various biomedical disciplines .

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